3-(4-Methylnaphthalen-1-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylnaphthalen-1-yl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a naphthalene ring substituted with a methyl group at the 4-position and an azetidine ring attached to the 1-position of the naphthalene ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylnaphthalen-1-yl)azetidine can be achieved through various methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production of azetidines, including this compound, often involves the use of microwave irradiation to facilitate cyclocondensation reactions between alkyl dihalides and primary amines . This method is efficient and can be scaled up for large-scale production. Additionally, the Suzuki–Miyaura cross-coupling reaction is employed to diversify the heterocyclic amino acid derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylnaphthalen-1-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxidized naphthalene derivatives, reduced azetidine derivatives, and substituted azetidine compounds.
Scientific Research Applications
3-(4-Methylnaphthalen-1-yl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methylnaphthalen-1-yl)azetidine involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity and stability.
Oxetane: A four-membered oxygen-containing heterocycle with comparable ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.
Uniqueness
3-(4-Methylnaphthalen-1-yl)azetidine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(4-methylnaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C14H15N/c1-10-6-7-13(11-8-15-9-11)14-5-3-2-4-12(10)14/h2-7,11,15H,8-9H2,1H3 |
InChI Key |
IFUWAUMXQAMQBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.